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Compound of Interest

Compound Name: Beryllium dibromide
CAS No.: 7787-46-4
Cat. No.: B1605763
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of beryllium dibromide (BeBr2) structures in
different states, supported by experimental and computational data from Density Functional
Theory (DFT) calculations. The information is intended to assist researchers in understanding
the structural and energetic properties of BeBrz for applications in materials science and drug
development.

Executive Summary

Beryllium dibromide, a halide of beryllium, exhibits distinct structural characteristics in the gas
and solid phases. In the gas phase, it exists as a linear monomer. In the solid state, BeBr: is
polymorphic, with the B-polymorph being energetically more stable than the a-polymorph. This
guide presents a comparative analysis of the monomeric, dimeric, and solid-state structures of
BeBrz based on DFT calculations, offering insights into their relative stabilities and vibrational
properties.
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The following table summarizes the key quantitative data from DFT calculations for various
BeBr2 structures.

DFT Calculated Experimental
Structure . Parameter

Functional Value Value
Monomer (Gas B3LYP/aug-cc- Be-Br Bond

2.156 A -

Phase) pVvTZ Length
Br-Be-Br Bond

180° -
Angle
a-BeBrz (Solid) PBE-D3 a 10.405 A 10.450 A[1]
b 5.543 A 5.556 A[1]
C 5.569 A 5.580 A[1]
Cell Volume 320.6 A3 324.6 A3[1]
B-BeBr2 (Solid) PBE-D3 a 11.085 A 11.100 A[1]
b 5.968 A 5.968 A[1]
c 5.968 A 5.968 A[1]
Cell Volume 394.5 As 394.6 A3[1]

Vibrational Frequencies (cm~1)

DFT Calculated Experimental
Structure . Mode

Functional Value Value
a-BeBr: (Solid) PBE-D3 Aig 203 203[1]
B-BeBr2 (Solid) PBE-D3 Aig 188 188[1]
Bz2g 409 426 (shoulder)
E_ g 411 426 (shoulder)
A1g 554 552
© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://uvadoc.uva.es/bitstream/handle/10324/3431/TFM-G156.pdf;jsessionid=E61C1176C4829395D167B8748097F594?sequence=1
https://uvadoc.uva.es/bitstream/handle/10324/3431/TFM-G156.pdf;jsessionid=E61C1176C4829395D167B8748097F594?sequence=1
https://uvadoc.uva.es/bitstream/handle/10324/3431/TFM-G156.pdf;jsessionid=E61C1176C4829395D167B8748097F594?sequence=1
https://uvadoc.uva.es/bitstream/handle/10324/3431/TFM-G156.pdf;jsessionid=E61C1176C4829395D167B8748097F594?sequence=1
https://uvadoc.uva.es/bitstream/handle/10324/3431/TFM-G156.pdf;jsessionid=E61C1176C4829395D167B8748097F594?sequence=1
https://uvadoc.uva.es/bitstream/handle/10324/3431/TFM-G156.pdf;jsessionid=E61C1176C4829395D167B8748097F594?sequence=1
https://uvadoc.uva.es/bitstream/handle/10324/3431/TFM-G156.pdf;jsessionid=E61C1176C4829395D167B8748097F594?sequence=1
https://uvadoc.uva.es/bitstream/handle/10324/3431/TFM-G156.pdf;jsessionid=E61C1176C4829395D167B8748097F594?sequence=1
https://uvadoc.uva.es/bitstream/handle/10324/3431/TFM-G156.pdf;jsessionid=E61C1176C4829395D167B8748097F594?sequence=1
https://uvadoc.uva.es/bitstream/handle/10324/3431/TFM-G156.pdf;jsessionid=E61C1176C4829395D167B8748097F594?sequence=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605763?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Structural Comparison
Gas Phase: Monomer and Dimer

In the gas phase, beryllium dibromide exists as a linear BeBr. monomer with a Br-Be-Br
bond angle of 180°. While experimental gas-phase structural data for BeBrz is scarce, DFT
calculations predict a Be-Br bond length of approximately 2.156 A.

The dimerization of BeBrz in the gas phase is a complex topic. Theoretical studies on related
beryllium halides (BeXz, where X = H, F, Cl) suggest that these molecules can form dimers with
bridged halogen atoms. For BeBrz, a bridged dimeric structure is also anticipated to be the
most stable.

Solid State: a- and B-Polymorphs

Beryllium dibromide is known to exist in at least two polymorphic forms in the solid state,
designated as a-BeBrz and [3-BeBrz. Both structures are built from tetrahedral BeBra units.

e 0-BeBr2: This polymorph features chains of edge-sharing BeBra tetrahedra.
e [(-BeBr2: This structure consists of a network of corner-sharing BeBra tetrahedra.

DFT calculations have shown that the B-polymorph of BeBrz is energetically more stable than
the a-polymorph. This is consistent with observations for other beryllium halides like BeClz> and
Belz. The calculated lattice parameters for both polymorphs are in good agreement with
experimental values obtained from X-ray diffraction.

Experimental and Computational Protocols

The computational data presented in this guide were obtained from peer-reviewed scientific
literature employing Density Functional Theory (DFT).

Solid-State DFT Calculations:
o Software: Not specified in the primary source.

e Functional: Perdew—-Burke—Ernzerhof (PBE) functional with Grimme's D3 dispersion
correction.
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o Basis Set: Not explicitly stated, but likely a plane-wave basis set suitable for periodic
systems.

o Methodology: The lattice parameters and atomic positions of a- and 3-BeBrz were optimized
to find the minimum energy structures. Vibrational frequencies were calculated from the
optimized geometries.

Gas-Phase Monomer DFT Calculations:

» Software: Gaussian suite of programs.

e Functional: Becke, three-parameter, Lee—Yang—Parr (B3LYP).

o Basis Set: Augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ).

o Methodology: The geometry of the BeBr monomer was optimized to find the equilibrium
structure in the gas phase.

Visualizations
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General DFT Calculation Workflow for BeBr2
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Caption: A flowchart illustrating the typical workflow for performing DFT calculations on BeBr2
structures.
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Structural Relationships of BeBr2
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Caption: A diagram showing the relationships between different forms of beryllium dibromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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